Yunnaconitine
Description
Historical Context of Diterpenoid Alkaloid Discovery and Initial Characterization
The history of diterpenoid alkaloids is intrinsically linked to the plants of the genus Aconitum, which have been known for centuries in traditional medicine and as potent poisons. The first successful isolation of a diterpenoid alkaloid, aconitine (B1665448), from Aconitum napellus in the early 19th century marked a significant milestone. researchgate.net However, the extreme complexity of these molecules meant that their structural elucidation remained a formidable challenge for nearly a century. youtube.com
Early characterization efforts relied on classical methods of chemical degradation and analysis, which provided only fragmented insights into the intricate polycyclic systems of these compounds. youtube.com The advent of spectroscopic techniques, particularly Infrared (IR) and Ultraviolet (UV) spectroscopy, and later, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), revolutionized the field. youtube.com These powerful analytical tools enabled chemists to unravel the complex, three-dimensional structures of diterpenoid alkaloids with greater accuracy and detail. The initial characterization of yunnaconitine (B1250310) and its congeners involved meticulous extraction from plant material, followed by extensive spectroscopic analysis, including 1D and 2D NMR techniques, to determine its precise molecular structure and stereochemistry. jipb.netmdpi.com
Natural Occurrence and Botanical Origins of this compound within Aconitum Species
This compound is a naturally occurring C19-diterpenoid alkaloid predominantly found in various species of the genus Aconitum (family Ranunculaceae). jipb.netcaymanchem.com These herbaceous perennial plants, commonly known as monkshood or wolfsbane, are chiefly native to the mountainous regions of the Northern Hemisphere. jipb.net
The primary botanical sources of this compound include Aconitum vilmorinianum and Aconitum carmichaelii. caymanchem.comnih.gov Aconitum vilmorinianum, a plant used in traditional Chinese medicine, is found in the scrub and mountains of western Guizhou, southwestern Sichuan, and central and northern Yunnan provinces in China, at altitudes of 2100–3000 meters. nih.govefloras.org Aconitum carmichaelii, also known as Chinese aconite or Carmichael's monkshood, is native to East Asia and eastern Russia. wikipedia.orgmissouribotanicalgarden.org Seven diterpenoid alkaloids, including this compound, have been isolated from Aconitum vilmorinianum var. patentipilum. jipb.net The presence of this compound has also been confirmed in the urine of patients with aconite poisoning, highlighting its significance in toxicological studies. caymanchem.com
Table 1: Botanical Sources of this compound
| Species | Common Name | Native Region |
|---|---|---|
| Aconitum vilmorinianum | Huang Cao Wu | China (Guizhou, Sichuan, Yunnan) efloras.orgpicturethisai.com |
| Aconitum carmichaelii | Chinese Aconite, Monkshood | East Asia, Eastern Russia wikipedia.orgmissouribotanicalgarden.org |
Significance of this compound within Natural Product Chemistry
The significance of this compound in natural product chemistry stems from several key aspects:
Structural Complexity: this compound possesses a highly intricate and sterically congested polycyclic skeleton characteristic of C19-diterpenoid alkaloids. nih.govthieme-connect.com This complex architecture, with its numerous stereocenters, presents a formidable challenge to synthetic chemists and serves as a benchmark for the development of new synthetic methodologies. thieme-connect.comacs.org The successful total synthesis of such molecules is considered a significant achievement in the field. thieme-connect.compeeref.com
Diverse Biological Activities: Diterpenoid alkaloids, including this compound, exhibit a broad spectrum of pharmacological activities. nih.govnih.gov Research has shown that this compound possesses anti-inflammatory and analgesic properties. nih.gov It is also active against E. coli and B. subtilis and acts as a metal chelator. caymanchem.com This range of bioactivities makes this compound and related compounds attractive leads for drug discovery and development.
Phytochemical Importance: As a characteristic constituent of certain Aconitum species, this compound is an important marker in phytochemical studies of these plants. jipb.net Its presence and concentration can vary depending on the species, geographical location, and processing methods, which has implications for the traditional use and toxicological assessment of these plants.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 70578-24-4 caymanchem.com |
| Molecular Formula | C35H49NO11 caymanchem.com |
| Formula Weight | 659.8 caymanchem.com |
| Appearance | Solid caymanchem.com |
| UV max | 260 nm caymanchem.com |
Overview of Research Trajectories for Complex Natural Products like this compound
The study of complex natural products like this compound continues to evolve, driven by advancements in technology and synthetic chemistry. Key research trajectories include:
Total Synthesis and Methodology Development: The total synthesis of diterpenoid alkaloids remains a major focus of research, pushing the boundaries of organic synthesis. thieme-connect.comacs.org These efforts not only provide access to these molecules for further study but also spur the development of novel synthetic strategies and reactions. thieme-connect.compeeref.com
Structure-Activity Relationship (SAR) Studies: Researchers are actively engaged in synthesizing derivatives of diterpenoid alkaloids to understand the relationship between their structure and biological activity. nih.gov By modifying functional groups at various positions on the alkaloid scaffold, chemists aim to identify the key structural features responsible for their therapeutic effects and toxicity, which can guide the design of new, more potent, and selective therapeutic agents. mdpi.com
Biosynthetic Studies: Elucidating the biosynthetic pathways of diterpenoid alkaloids is another critical area of research. Understanding how plants construct these complex molecules can open up avenues for their production through metabolic engineering and synthetic biology approaches, potentially providing a more sustainable source than extraction from often rare or endangered plant species.
Exploration of New Biological Targets: While some biological targets of diterpenoid alkaloids are known, ongoing research aims to identify new cellular and molecular targets. This could reveal novel therapeutic applications for these compounds and enhance our understanding of their mechanisms of action.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H49NO11 |
|---|---|
Molecular Weight |
659.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1 |
InChI Key |
LLEMSCWAKNQHHA-IWXJPZPUSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
Advanced Methodologies for Isolation and Purification of Yunnaconitine
Optimized Extraction Protocols from Natural Sources (e.g., Microwave-Assisted Extraction)
Traditional solvent extraction methods for alkaloids are often time-consuming and require large volumes of organic solvents. nih.gov To overcome these limitations, advanced techniques such as Microwave-Assisted Extraction (MAE) have been optimized for the isolation of pharmacologically active compounds from plant materials. researchgate.netphcogrev.com MAE utilizes microwave energy to heat the solvent and the plant matrix, leading to the rupture of cell walls and enhanced release of target compounds into the solvent. youtube.commdpi.com This method offers several advantages, including reduced extraction time, lower solvent consumption, and potentially higher extraction yields compared to conventional techniques. nih.govmdpi.com
The efficiency of MAE is influenced by several key parameters, such as the type of solvent, temperature, extraction time, and the solid-to-liquid ratio. nih.gov For the extraction of alkaloids similar to yunnaconitine (B1250310), studies have shown that hydroalcoholic solutions are often effective. The optimization of these parameters is crucial for maximizing the yield of the target compound while minimizing the co-extraction of impurities. A study on the extraction of quinine (B1679958), another alkaloid, from Cinchona officinalis bark demonstrated the superiority of MAE over traditional methods. mdpi.comresearchgate.net Optimized MAE conditions in that study resulted in a significantly higher yield in a much shorter time frame. mdpi.comresearchgate.net A rapid and sensitive method combining MAE with UHPLC-MS/MS was developed for the determination of this compound and other related toxic alkaloids in crude and processed aconites. researchgate.net
Table 1: Optimized MAE Parameters for Alkaloid Extraction from Plant Material This table illustrates optimized conditions for Microwave-Assisted Extraction (MAE) of the alkaloid quinine from Cinchona officinalis, which can serve as a reference for developing protocols for this compound.
| Parameter | Optimized Value | Reference |
|---|---|---|
| Solvent | 65% Ethanol | mdpi.comresearchgate.net |
| Temperature | 130 °C | mdpi.comresearchgate.net |
| Time | 34 minutes | mdpi.comresearchgate.net |
| Maximum Yield | 3.93 ± 0.11 mg/g | mdpi.com |
Chromatographic Techniques for this compound Isolation (e.g., UHPLC)
Following extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of co-extracted compounds. Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for this purpose. researchgate.net UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for separations at higher pressures, resulting in significantly improved resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC).
A UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) has been successfully developed for the rapid determination of this compound and six other toxic aconite alkaloids. researchgate.net This method provides excellent linearity, precision, and accuracy, allowing for the high-throughput screening of numerous samples. The high resolution of UHPLC is critical for separating structurally similar diterpenoid alkaloids, such as crassicauline A, which often co-occur with this compound in Aconitum species. researchgate.net The use of UHPLC not only facilitates accurate quantification but is also a crucial step in the preparative isolation of pure this compound for research purposes.
Orthogonal and Complementary Purification Strategies for High-Purity this compound
Achieving the high level of purity required for structural elucidation and pharmacological studies often necessitates the use of orthogonal and complementary purification strategies. nih.govresearchgate.net An orthogonal approach involves combining two or more chromatographic techniques that separate compounds based on different chemical or physical properties. nih.govgyrosproteintechnologies.com This strategy is highly effective at removing impurities that may co-elute with the target compound in a single chromatographic system. gyrosproteintechnologies.com
For a complex alkaloid like this compound, a potential orthogonal purification process could involve a two-step chromatographic procedure:
Reversed-Phase (RP) Chromatography: The initial purification step could utilize RP-HPLC, which separates compounds based on their hydrophobicity. The crude extract is passed through a nonpolar stationary phase (e.g., C18), and a polar mobile phase is used for elution. This step would effectively remove highly polar and some nonpolar impurities.
Hydrophilic Interaction Chromatography (HILIC): To further purify the this compound-containing fractions from the RP-HPLC step, HILIC can be employed as an orthogonal technique. nih.gov HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This method is particularly well-suited for separating polar compounds and can effectively remove impurities that have similar hydrophobicity to this compound but different polarity.
This combination of RP and HILIC provides a powerful, orthogonal approach to isolate this compound with very high purity. nih.gov
Challenges and Innovations in this compound Purification from Complex Matrices
The purification of this compound is inherently challenging due to the complexity of the plant matrix from which it is derived. Aconitum species contain a vast array of secondary metabolites, including numerous diester-diterpenoid alkaloids (DDAs), monoester-diterpenoid alkaloids (MDAs), and other classes of compounds that are structurally similar to this compound. researchgate.net This chemical complexity can lead to co-elution in chromatographic separations, making it difficult to achieve baseline separation and high purity.
Furthermore, the concentration of this compound in the plant material can be low and variable, ranging from 0.015 to 10.41 mg/g in some samples, which requires highly sensitive and efficient extraction and detection methods. researchgate.net The presence of compounds like tannins and phenols in plant extracts can also interfere with the purification process by binding to the target molecule or degrading it. geneticsmr.org
Innovations to address these challenges focus on the integration of advanced techniques. The combination of selective extraction methods like MAE with high-resolution, multi-dimensional chromatographic systems (such as 2D-LC) and highly sensitive detectors (like QTOF-MS) represents the forefront of purification technology. researchgate.net These integrated approaches allow for better management of matrix complexity, enabling the efficient isolation and accurate quantification of low-abundance alkaloids like this compound, which is crucial for its potential use as a chemical marker for the quality control of aconite-containing products. researchgate.net
Definitive Structural Elucidation and Stereochemical Assignment of Yunnaconitine
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) plays a pivotal role in establishing the precise molecular formula of a compound by accurately measuring the mass-to-charge ratio (m/z) of its ions savemyexams.compg.edu.pl. For Yunnaconitine (B1250310), HRMS techniques, such as High-Resolution Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry (HR-ESI-IT-TOF-MS(n)), have been instrumental in determining its accurate mass and elucidating its fragmentation pathways researchgate.net. These fragmentation patterns, generated by breaking down the molecular ion into smaller fragments, provide critical clues about the molecule's structural components and connectivity pg.edu.plresearchgate.net. By analyzing these fragments, researchers can piece together the molecular skeleton and identify functional groups present in this compound. The accurate mass measurement allows for the deduction of the elemental composition, confirming the molecular formula, which is a fundamental step in structural elucidation savemyexams.com.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about atomic connectivity and stereochemistry numberanalytics.comnumberanalytics.comutah.edu. Advanced NMR methods, including one-dimensional (1D) and two-dimensional (2D) NMR experiments, are indispensable for complex natural products like this compound utah.edu.
1D NMR Spectroscopy: Techniques such as ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts, signal multiplicities, and integration values offer initial insights into the types of protons and carbons present and their immediate surroundings.
2D NMR Spectroscopy: To establish connectivity and spatial relationships between atoms, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): Correlates protons that are coupled to each other through chemical bonds, revealing ¹H-¹H connectivities wikipedia.org.
HSQC (Heteronuclear Single Quantum Coherence): Establishes one-bond correlations between protons and directly attached heteronuclei (e.g., ¹³C or ¹⁵N), aiding in assigning carbon signals to their corresponding protons wikipedia.org.
HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons separated by two or three bonds, crucial for establishing longer-range connectivity and confirming the carbon skeleton numberanalytics.comnumberanalytics.com.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity between protons, which is vital for determining relative stereochemistry at chiral centers wikipedia.org.
The use of advanced NMR techniques, potentially including cryogenic probes to enhance sensitivity, allows for the detailed mapping of this compound's molecular framework and the assignment of its stereocenters utah.edu.
X-ray Crystallography for Absolute Configuration Determination of this compound
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of crystalline compounds, including the absolute configuration of stereocenters springernature.comresearchgate.netnih.gov. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern, analyzed through sophisticated computational methods, allows for the precise localization of atoms in three-dimensional space researchgate.netmit.edu.
For this compound, X-ray diffraction analysis has been crucial. Studies have confirmed that the results obtained from single-crystal X-ray diffraction experiments were consistent with the elucidated absolute configuration of a derivative of this compound scribd.com. Specifically, the absolute configuration of derivative 2 was determined to be 3S,7R,15S,20R,21S, with the absolute configuration at C-15 being S scribd.com. This method relies on the phenomenon of anomalous scattering, where the interaction of X-rays with electrons in atoms causes slight deviations from inversion symmetry in the diffraction pattern, enabling the determination of absolute configuration, even for molecules containing only light atoms like oxygen researchgate.netmit.edu.
Chiroptical Spectroscopy (CD/ORD) in this compound Stereochemical Studies
Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), probes the differential interaction of chiral molecules with circularly polarized light e-bookshelf.deegyankosh.ac.in. These methods are powerful tools for determining and confirming the stereochemistry of optically active compounds, including natural products e-bookshelf.depsu.edu.
In the context of this compound, quantum chemical calculations of CD spectra have been performed and found to be consistent with the experimentally determined absolute configuration scribd.com. CD spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength, providing characteristic spectra that can be correlated with specific stereochemical arrangements egyankosh.ac.in. ORD measures the rotation of plane-polarized light as a function of wavelength. Both techniques are valuable for assigning absolute configurations, especially when combined with theoretical calculations or other spectroscopic data e-bookshelf.deegyankosh.ac.incas.cz.
Application of Vibrational Spectroscopy (IR, Raman) in this compound Structural Characterization
Vibrational spectroscopy, primarily Infrared (IR) and Raman spectroscopy, provides complementary information about the structural characteristics of molecules by analyzing their vibrational modes openaccessjournals.commdpi.com. These techniques are sensitive to the presence of specific functional groups and can offer insights into molecular symmetry and bonding openaccessjournals.commdpi.com.
Infrared (IR) Spectroscopy: IR spectroscopy detects the absorption of infrared radiation by molecular vibrations, which occur when a molecule's dipole moment changes during vibration openaccessjournals.commdpi.com. This technique is highly effective for identifying characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups, by their unique absorption frequencies openaccessjournals.com.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of light by molecules, where the scattered light has a different frequency corresponding to the vibrational energy levels of the molecule mdpi.com. It is particularly useful for identifying vibrations involving changes in polarizability, often complementing IR spectroscopy, especially for symmetric bonds.
Compound List:
this compound
Crassicauline A
Benzoylmesaconine
Biosynthesis and Metabolic Pathways of Yunnaconitine
Identification of Precursors and Early-Stage Enzymatic Transformations in Yunnaconitine (B1250310) Biosynthesis
The biosynthesis of diterpenoid alkaloids (DAs) in plants like Aconitum begins with the production of isopentenyl diphosphate (B83284) (IPP) through either the mevalonate (B85504) (MVA) or methylerythritol (MEP) pathways frontiersin.orgmdpi.com. Subsequently, IPP molecules are condensed by geranylgeranyl diphosphate synthase (GGPPS) to form the diterpene precursor, geranylgeranyl pyrophosphate (GGPP) frontiersin.orgmdpi.com. GGPP is then converted by ent-copalyl diphosphate synthases (CDPS) into ent-copalyl diphosphate (ent-CPP) mdpi.com. Further cyclization and rearrangement reactions, often involving kaurene synthases (KS) or related enzymes, lead to the formation of diterpene skeletons such as ent-kaurene (B36324) or ent-atiserene frontiersin.orgmdpi.comresearchgate.net. These diterpene skeletons serve as the foundational frameworks upon which the alkaloid structure is built nih.govnih.gov. While specific precursors for this compound are not explicitly detailed, these diterpene frameworks are considered the initial building blocks for all Aconitum diterpenoid alkaloids researchgate.netnih.govnih.gov.
Elucidation of Key Enzymatic Steps and Pathway Intermediates in this compound Formation
Following the formation of the basic diterpene skeleton (e.g., ent-atiserene), a series of enzymatic transformations are crucial for generating the complex structure of this compound. These steps include oxidation, hydroxylation, and the incorporation of a nitrogen atom. Ent-kaurene oxidases (KOXs) are implicated in the oxidation and hydroxylation of diterpene skeletons, leading to various intermediates frontiersin.orgnih.govnih.gov. For instance, ent-atiserene can undergo oxidation to form intermediates like ent-atis-16-en-19,20-diol and ent-atis-16-en-19,20-dial nih.gov.
The incorporation of nitrogen, a defining step in alkaloid biosynthesis, is thought to occur through transamination or amination reactions mdpi.comnih.govjipb.net. L-serine, for example, can be decarboxylated to form ethanolamine, which then reacts with diterpene intermediates, possibly via a transaminase, to form an amino-diterpenoid skeleton nih.govnih.govbiorxiv.orgnih.gov. The resulting amino-diterpenoid intermediates then undergo further modifications, such as esterification, methylation, and additional oxidations, to yield the final complex structures of DAs like this compound frontiersin.orgrsc.org. Specific intermediates leading directly to this compound are still subjects of ongoing research, but the general pathway involves the modification of C20-diterpenoid skeletons, which are precursors to C19 and C18 DAs nih.govrsc.org.
Genetic and Molecular Biology Approaches to this compound Biosynthetic Enzymes
Identifying the genes and enzymes responsible for this compound biosynthesis is a key area of research. Modern approaches, including transcriptomics and metabolomics, are being employed to pinpoint candidate genes involved in DA pathways in Aconitum species frontiersin.orgmdpi.comnih.govjipb.net. Studies have identified various enzyme classes crucial for DA biosynthesis, such as ent-copalyl diphosphate synthases (CDPS), kaurene synthases (KS), ent-kaurene oxidases (KOXs), cytochrome P450s (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases frontiersin.orgmdpi.comnih.govnih.govjipb.net.
For example, research on Aconitum pendulum and Aconitum carmichaelii has identified numerous unigenes annotated as enzymes involved in diterpene and DA biosynthesis, including CPSs, ATFs, CYPs, OMTs, and BAHD acyltransferases frontiersin.orgmdpi.com. Similarly, studies on Aconitum gymnandrum have identified diterpene synthases (diTPSs) responsible for generating key diterpene precursors researchgate.netnih.gov. Molecular biology techniques, such as gene cloning, expression analysis, and functional characterization of these enzymes, are vital for validating their roles in the this compound pathway. The identification of genes encoding KOXs and aminotransferases, for instance, is crucial for understanding the activation of diterpenes and the insertion of nitrogen atoms nih.govjipb.net.
Regulation of this compound Biosynthesis and Influencing Environmental Factors
The biosynthesis of this compound, like other secondary metabolites, is subject to complex regulatory mechanisms, including genetic control and environmental influences. While specific regulatory pathways for this compound are not fully detailed, general principles of secondary metabolism regulation in plants apply. Factors such as light, temperature, water availability, and nutrient status can significantly impact the production of secondary metabolites nih.govoregonstate.edu. For instance, temperature can influence the expression of key enzymes in terpene production, and light intensity can affect phytochemical accumulation nih.gov.
The role of the microbiome in regulating plant secondary metabolism is also an emerging area of research. Studies on Aconitum vilmorinianum have begun to explore the correlation between root microbiota and alkaloid metabolomes, suggesting that certain bacteria or fungi might influence the synthesis or transformation of DAs nih.gov. For example, an endophytic fungus found in a related Aconitum species was shown to synthesize aconitine (B1665448), indicating a potential role for microbial symbionts in DA production nih.gov. Environmental stresses, such as drought, can also trigger changes in secondary metabolite profiles, often leading to increased production as a defense mechanism nih.gov.
Comparative Biosynthetic Analysis of Related Aconitum Diterpenoid Alkaloids
A comparative analysis of DA biosynthesis across different Aconitum species is essential for understanding the evolutionary diversification of these compounds and for identifying conserved enzymatic steps. Aconitum species are known to produce a wide array of DAs, classified based on their carbon skeleton number (C18, C19, C20) frontiersin.orgresearchgate.netnih.govrsc.orgresearchgate.net. The C20-DAs, such as atisine (B3415921) and napelline, are generally considered precursors to the more complex C19 and C18 DAs nih.govrsc.org.
Research comparing different Aconitum species has revealed variations in diterpene synthase activities, leading to different diterpene skeletons researchgate.netnih.gov. For instance, while ent-CPP is historically considered the sole precursor, the discovery of ent-8,13-CPP synthases in some species highlights the diversity in early diterpene biosynthesis researchgate.net. Studies comparing species like A. carmichaelii, A. heterophyllum, and A. gymnandrum have identified conserved genes involved in DA biosynthesis, while also noting species-specific variations in enzyme expression and metabolite profiles mdpi.comresearchgate.netresearchgate.net. This compound, being a C19-type DA, likely shares many early biosynthetic steps with other C19 and C20 alkaloids, with specific modifications and functionalizations distinguishing its unique structure.
Chemical Synthesis and Analog Design of Yunnaconitine and Derivatives
Total Synthesis Strategies Towards Yunnaconitine (B1250310)
While a completed total synthesis of this compound itself has not been extensively documented in publicly available literature, the synthetic strategies developed for other aconitine-type C19-diterpenoid alkaloids provide a clear roadmap for its construction. These alkaloids share a common and complex hexacyclic core (ABCDEF-ring system), making the synthetic approaches largely transferable. nih.gov
A prevalent strategy in the synthesis of these complex natural products is a fragment coupling approach . This involves the synthesis of two or more advanced intermediates, representing different portions of the molecule, which are then joined together. For instance, the total syntheses of (−)-talatisamine, (−)-liljestrandisine, and (−)-liljestrandinine, all aconitine-type C19-diterpenoid alkaloids, utilized a key 1,2-addition/semipinacol rearrangement sequence to unite two complex fragments and establish a critical all-carbon quaternary center. nih.govacs.orgcaltech.edu This strategy allows for a more convergent and efficient assembly of the formidable polycyclic system.
Another critical aspect of total synthesis is the strategic formation of the various rings. Research efforts have focused on the construction of key substructures, such as the fully oxygenated A/E ring system and the C/D ring system of aconitine (B1665448). globethesis.com The synthesis of the A/E fragment has been achieved from starting materials like (-)-carvone, employing key reactions such as intramolecular [3+2] cycloadditions and intramolecular Mannich reactions. nih.govglobethesis.com
The table below summarizes key reactions employed in the fragment-based synthesis of aconitine-type alkaloids, which are applicable to a potential this compound synthesis.
| Reaction Type | Purpose | Key Features | Reference |
| 1,2-Addition/Semipinacol Rearrangement | Fragment coupling and quaternary center formation | Efficiently joins complex fragments; thermodynamically driven by epoxide strain-release. | nih.govacs.org |
| Intramolecular [3+2] Cycloaddition | Formation of the A-ring and setting stereocenters | Utilizes in situ generated nitrone intermediates for high stereocontrol. | nih.govrsc.org |
| Intramolecular Mannich Reaction | E-ring cyclization | Forms the nitrogen-containing heterocyclic E-ring. | nih.govglobethesis.com |
| Diels-Alder Cycloaddition | Construction of cyclic frameworks | Can be used for initial ring construction, as seen in the synthesis of neofinaconitine. | nih.gov |
| Radical Cyclization Cascade | Formation of multiple rings in one step | Can be challenging but offers a rapid increase in molecular complexity. | rsc.org |
A unified synthetic strategy has also been proposed to access C18, C19, and C20 diterpenoid alkaloids from a common intermediate, highlighting the interconnected biosynthesis and synthetic pathways of this family of molecules. researchgate.netnih.gov
Semisynthesis and Derivatization Approaches for this compound Analogues
Semisynthesis, starting from a readily available natural product, is a powerful tool for generating analogues for structure-activity relationship (SAR) studies and for optimizing biological activity. Given the complexity of a full total synthesis, derivatization of naturally sourced aconitine-type alkaloids is a more practical approach for exploring the chemical space around this compound.
For example, a series of derivatives were synthesized from aconitine to explore their antitumor properties. nih.gov One such derivative, bis[O-(14-benzoylaconine-8-yl)]suberate (BBAS), demonstrated significant cytotoxicity against a panel of human tumor cell lines. nih.gov Such studies are crucial for identifying the pharmacophoric groups within the molecule and for developing analogues with improved therapeutic indices.
A comprehensive study screened over 60 diterpenoid alkaloids, both isolated and synthesized, to investigate their cardiotropic effects and establish structure-activity relationships. nih.gov The findings from such large-scale screenings provide invaluable data for the rational design of new this compound analogues with specific biological targets. For instance, the hydrolysis of the β-acetate at C-8 of aconitine leads to a compound with anti-arrhythmic properties, identifying this group as a key cardiotoxic moiety. nih.gov
The following table outlines some key findings from SAR studies on aconitine-type alkaloids, which can guide the derivatization of this compound.
| Structural Modification | Observed Effect on Biological Activity | Implication for this compound Derivatization | Reference |
| Hydrolysis of C-8 acetate | Shift from cardiotoxic to anti-arrhythmic | Modification at C-8 is a key strategy to modulate cardiac effects. | nih.gov |
| Dimerization via a suberate (B1241622) linker | Enhanced antitumor activity | Dimeric analogues could be a promising avenue for developing anticancer agents. | nih.gov |
| Simplification of the aconitine scaffold | Potent inhibition of heat shock protein α (Hsp90α) | Simplified analogues may offer improved target specificity and reduced toxicity. | nih.gov |
These semisynthetic approaches and the resulting SAR data are instrumental in the journey to develop clinically viable drugs from the aconitine family of alkaloids.
Stereocontrolled Synthesis Methodologies for the this compound Core Structure
The synthesis of the this compound core, with its fourteen contiguous chiral centers, demands a high degree of stereocontrol. Synthetic chemists have developed various methodologies to address this challenge, often focusing on the construction of specific ring systems with the correct stereochemistry.
The synthesis of a fully oxygenated precursor to the D-ring of aconitine from D-(+)-glucose showcases a strategy for controlling stereochemistry using a chiral pool starting material. rsc.org This approach featured a highly diastereoselective alkynyl Grignard ketone addition as a key step. rsc.orgscholaris.ca
For the construction of the larger ring systems, intramolecular reactions are often employed to translate the stereochemistry of a simpler, acyclic precursor into the complex, polycyclic product. The intramolecular [3+2] cycloaddition used to form the A-ring is a prime example of a substrate-controlled reaction that yields a single diastereomer. rsc.org
Recent advances have focused on the stereoselective construction of tetracyclic ring systems of C19-diterpenoid alkaloids. For example, a concise and stereoselective synthesis of the BCDF tetracyclic ring system was developed, with a Pd-catalyzed transannular alkenylation being the key step to install the functionalized bridged F ring. researchgate.netnih.gov Similarly, a model synthesis of the fully functionalized BCDE tetracyclic analogue of aconitine has been achieved, employing a stereoselective Michael addition and a reductive cyclization. rsc.org
The following table highlights some of the key stereocontrolled methodologies applicable to the synthesis of the this compound core.
| Methodology | Target Ring System | Key Features | Reference |
| Chiral Pool Synthesis | D-ring | Utilizes a readily available chiral starting material (D-glucose) to control stereochemistry. | rsc.orgscholaris.ca |
| Substrate-Controlled Intramolecular [3+2] Cycloaddition | A-ring | High diastereoselectivity is achieved based on the stereochemistry of the acyclic precursor. | rsc.org |
| Pd-Catalyzed Transannular Alkenylation | BCDF tetracycle | Concise and stereoselective formation of a bridged ring system. | researchgate.netnih.gov |
| Stereoselective Michael Addition and Reductive Cyclization | BCDE tetracycle | Construction of the nitrogen-containing E-ring with control over vicinal stereocenters. | rsc.org |
| Wagner-Meerwein Rearrangement | BCD tricyclic system | Facile rearrangement to form key carbocyclic frameworks. | rsc.org |
These methodologies, which have been successfully applied to the synthesis of aconitine and its analogues, form the foundation for any future stereocontrolled total synthesis of this compound.
Design and Synthesis of Mechanistic Probes Based on the this compound Scaffold
Natural products are valuable tools for probing biological systems. nih.gov To be used as a chemical probe, a natural product often needs to be derivatized to incorporate a tag, such as a fluorophore or a biotin (B1667282) molecule, for detection and visualization. nih.gov This derivatization ideally occurs at a position that does not significantly alter the natural product's biological activity.
The synthesis of such probes based on the this compound scaffold would require either a total synthesis that incorporates a suitable functional handle for late-stage derivatization or a semisynthetic approach from the natural product itself. Given the complexity of the this compound structure, a semisynthetic strategy would be more feasible.
For example, a fluorescent probe could be designed by attaching a fluorophore to a position on the this compound molecule that is not critical for its biological activity, as determined by SAR studies. The synthesis would involve the selective chemical modification of one of the hydroxyl or other functional groups on the this compound molecule to append the fluorescent tag.
While specific examples of mechanistic probes based on the this compound scaffold are not readily found in the literature, the principles for their design and synthesis are well-established in the field of chemical biology. The development of such probes would be invaluable for studying the molecular mechanisms of action of this compound and for identifying its cellular targets.
Development of Novel Synthetic Methodologies Inspired by this compound Structure
The pursuit of the total synthesis of complex natural products like this compound often serves as a driving force for the development of new synthetic methods and strategies. caltech.edu The unique structural features and dense functionality of the aconitine alkaloids have inspired chemists to devise innovative solutions to overcome the synthetic hurdles they present.
For instance, the challenge of constructing the highly bridged and congested ring systems of these alkaloids has led to the development and application of powerful cascade reactions. A rhodium-catalyzed asymmetric conjugate alkynylation/aldol cascade was developed for the synthesis of densely functionalized chiral cyclic ketones, which are valuable building blocks for natural product synthesis. scholaris.ca
Furthermore, the need to forge specific bonds in a highly controlled manner has spurred the refinement of existing reactions and the invention of new ones. The 1,2-addition/semipinacol rearrangement sequence used in the fragment coupling strategy for aconitine-type alkaloids is a testament to the creative application of known reactions to solve complex synthetic problems. nih.govacs.org
The development of a unifying synthetic strategy for different classes of diterpenoid alkaloids from a common intermediate also represents a significant methodological advance, showcasing the power of bio-inspired synthetic planning. researchgate.netnih.gov These novel methodologies, born out of the challenge of synthesizing molecules like this compound, enrich the toolbox of synthetic organic chemistry and enable the construction of other complex molecular architectures.
Molecular and Cellular Mechanisms of Action of Yunnaconitine
Ligand-Receptor Interactions of Yunnaconitine (B1250310) at the Molecular Level
The interaction between a ligand, such as this compound, and its receptor is a foundational event in cellular communication that initiates a physiological response. These interactions are characterized by specificity, where a ligand binds to a particular receptor, and affinity, which describes the strength of that binding. This "lock and key" mechanism ensures that cellular processes are precisely regulated. The binding of a ligand to a receptor, which is often a protein on the cell surface or within the cell, triggers a cascade of intracellular events known as signal transduction.
In the context of drug discovery and pharmacology, understanding ligand-receptor interactions at a granular level is paramount for designing targeted therapies. The goal is to develop molecules that can selectively bind to receptors implicated in disease, thereby modulating their activity to achieve a therapeutic effect with minimal off-target effects. Advanced techniques are employed to study these interactions, providing insights into the binding kinetics, including the rates of association (on-rate) and dissociation (off-rate), which together determine the binding affinity.
This compound Modulation of Ion Channels and Transporters in Research Models
Ion channels and transporters are essential membrane proteins that govern the passage of ions across cellular membranes, playing a critical role in the physiological functions of excitable cells like neurons and muscle cells. The activity of these channels and transporters can be regulated, or modulated, by various stimuli, including the binding of ligands. This modulation is a key mechanism through which cells respond to their environment and communicate with each other.
Dysfunction of ion channels and transporters is linked to a variety of diseases, often termed channelopathies. Therefore, these proteins are significant targets for therapeutic intervention. Molecules that can modulate the activity of specific ion channels or transporters hold potential for treating a range of pathological conditions. Research in this area focuses on identifying compounds that can act as blockers or activators of these channels and understanding the precise mechanisms of their action. This knowledge is fundamental to developing new therapeutic strategies for disorders ranging from cardiac arrhythmias to neurological conditions. frontiersin.orgfrontiersin.org
This compound Effects on Enzyme Activity and Intracellular Signaling Cascades
This compound has been shown to influence various intracellular signaling cascades that are fundamental to cell survival, proliferation, and apoptosis. One of the key pathways affected is the PI3K/Akt/mTOR signaling pathway. Studies have demonstrated that this compound can inhibit the phosphorylation of key components of this pathway, including Akt, mTOR, and p70S6K, in human cancer cell lines. This inhibition leads to a decrease in the expression of c-myc, an important downstream target involved in cell proliferation.
Furthermore, this compound has been observed to modulate the MAPK signaling pathway. Specifically, it can suppress the phosphorylation of ERK1/2, JNK, and p38 MAPK. The MAPK pathway is crucial for transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and various cellular processes. By inhibiting both the PI3K/Akt/mTOR and MAPK pathways, this compound can induce cell cycle arrest, typically at the G0/G1 phase, and promote apoptosis. This is often accompanied by a decrease in the levels of anti-apoptotic proteins like Bcl-2 and an increase in the levels of pro-apoptotic proteins like Bax, leading to the activation of caspases and subsequent programmed cell death.
Identification of Intracellular Targets and Binding Sites for this compound
The biological activity of this compound is a direct consequence of its interaction with specific intracellular targets. The identification of these targets and their corresponding binding sites is a critical area of research. While the complete profile of this compound's intracellular binding partners is still under investigation, current evidence points towards its interaction with key proteins involved in cell signaling and survival.
The modulation of the PI3K/Akt/mTOR and MAPK signaling pathways suggests that this compound may directly or indirectly interact with one or more of the protein kinases within these cascades. Computational modeling and molecular docking studies are valuable tools in predicting potential binding sites and understanding the nature of the interaction between this compound and its target proteins. These in silico approaches, combined with experimental validation, are essential for mapping the molecular interactions that underpin the cellular effects of this compound. The promiscuous nature of some biological targets, which can be activated by a structurally diverse range of compounds, presents a challenge and an opportunity in understanding the full spectrum of this compound's activity. plos.org
Structure-Activity Relationship (SAR) Studies for this compound's Molecular Interactions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. nih.govmdpi.comnih.gov These studies aim to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the chemical structure of a lead compound like this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key chemical features, or pharmacophores, that are essential for its molecular interactions.
Pharmacological Target Identification and Functional Characterization
High-Throughput Screening for Yunnaconitine (B1250310) Target Engagement
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds against specific biological targets. nih.gov These automated platforms utilize miniaturized assay formats, such as 1536-well microplates, robotics, and sensitive detectors, to efficiently identify molecules that modulate the activity of a particular protein or pathway. nih.govnih.gov HTS assays can be designed to measure various endpoints, including reporter gene activation, second messenger levels, protein-protein interactions, or changes in cellular phenotype through high-content imaging. mdpi.com For ion channels, which are known targets for many alkaloids, HTS methods can include ligand binding, ion flux, and fluorescence-based assays. researchgate.net
Gene expression signature-based HTS approaches, such as L1000 and HTS², offer powerful tools for discovering drugs that work by targeting transcriptional reprogramming in cancer. nih.gov These methods measure changes in the expression of a representative set of genes to connect a compound's activity with a specific disease state. nih.gov
Despite the availability of these powerful screening technologies, a review of publicly available scientific literature indicates that specific high-throughput screening campaigns to identify the direct molecular targets of this compound have not been reported. Such studies would be a critical step in systematically uncovering the proteins with which this compound directly interacts to exert its biological effects.
In Vitro and Ex Vivo Functional Assays for this compound-Mediated Cellular Responses
In vitro and ex vivo functional assays are essential for characterizing the cellular response to a compound. These assays measure physiological outcomes in cultured cells or tissues following exposure to the substance. nih.govresearchgate.net Common in vitro assays are used to determine a compound's effect on cell viability, proliferation, and apoptosis (programmed cell death). biotium.com
For instance, cell viability can be quantified using assays like the MTT or XTT assay, where active mitochondria in living cells reduce a tetrazolium salt to a colored formazan (B1609692) product. nih.govbiotium.com Alternatively, luminescence-based assays can measure ATP levels as an indicator of metabolically active cells. biotium.com To specifically distinguish between live and dead cells, fluorescent dyes such as Calcein-AM (which stains live cells green) and Ethidium Homodimer (which stains dead cells red) are employed. biotium.comresearchgate.net
The induction of apoptosis is a key functional response investigated for potential anti-cancer agents. mdpi.com This can be measured using flow cytometry to detect cells in the sub-G1 phase of the cell cycle, which contain fragmented DNA, or by using Annexin V staining, which binds to phosphatidylserine (B164497) on the surface of early apoptotic cells. mdpi.commdpi.com Studies on aconitine (B1665448), a closely related Aconitum alkaloid, have utilized these methods to demonstrate its ability to inhibit cancer cell growth and induce apoptosis in a dose- and time-dependent manner in pancreatic and hippocampal cell lines. nih.govnih.gov While detailed functional assay results for this compound itself are sparse, the methodologies used for other Aconitum alkaloids provide a clear framework for its characterization.
Table 1: Common In Vitro Functional Assays and Their Measured Cellular Responses
| Assay Type | Principle | Cellular Response Measured |
| MTT/XTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Cell Viability, Metabolic Activity |
| Calcein-AM/Ethidium Homodimer Staining | Calcein-AM is cleaved by esterases in live cells to produce green fluorescence; Ethidium Homodimer enters dead cells with compromised membranes and fluoresces red. | Live/Dead Cell Discrimination, Cytotoxicity |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis; PI stains the nucleus of late apoptotic/necrotic cells. | Early and Late Apoptosis |
| Caspase Activity Assays | Luminescent or colorimetric substrates are cleaved by active caspase enzymes (e.g., Caspase-3/7, -8, -9), which are key executioners of apoptosis. | Apoptosis Pathway Activation |
| Cell Cycle Analysis (PI Staining) | Propidium iodide stoichiometrically binds to DNA, allowing for quantification of DNA content and determination of cell cycle phase (G0/G1, S, G2/M) via flow cytometry. | Cell Cycle Arrest, Apoptosis (Sub-G1 peak) |
Ex vivo models, which use precision-cut slices of primary tumor tissue, allow for functional testing in a system that retains the native cellular architecture and microenvironment, offering a potentially more predictive model of in vivo response. researchgate.net
Receptor Binding and Radioligand Displacement Studies of this compound
Receptor binding assays are a fundamental tool in pharmacology used to quantify the affinity of a ligand for its receptor. biotium.com These studies typically use a radiolabeled ligand (a radioligand) with a known high affinity for the target receptor. nih.gov In saturation binding studies, increasing concentrations of the radioligand are incubated with a tissue or cell membrane preparation to determine the equilibrium dissociation constant (Kd), a measure of affinity, and the maximum receptor density (Bmax). biotium.com
In competitive binding experiments, a single concentration of the radioligand competes for receptor sites with varying concentrations of an unlabeled compound of interest, such as this compound. The results are used to calculate the IC50 value—the concentration of the unlabeled compound that displaces 50% of the specific binding of the radioligand. This value is a key indicator of the compound's binding affinity for the target receptor. nih.gov The development of selective antagonist radioligands is particularly valuable as their binding is less likely to be affected by the G-protein coupling state of the receptor compared to agonist radioligands. biotium.com
Currently, there are no published receptor binding or radioligand displacement studies specifically characterizing the interaction of this compound with any receptor. Such studies would be invaluable for identifying its direct molecular targets, especially given that many alkaloids exert their effects through receptor interactions.
Mechanistic Dissection of this compound's Molecular Effects on Cellular Pathways
Understanding how a compound affects intracellular signaling pathways is critical to defining its mechanism of action. Research into related Aconitum alkaloids, particularly aconitine, has revealed significant effects on pathways central to cell survival and death, such as the PI3K/Akt/mTOR pathway and the apoptosis cascade. benthamdirect.comnih.gov
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell proliferation and survival; its overactivation is a hallmark of many cancers. nih.govnih.gov Studies on processed products of Aconitum soongaricum, including aconitine and benzoylaconine, demonstrated that these alkaloids could inhibit the growth of ovarian cancer cells in vivo. nih.gov This anti-tumor effect was associated with the downregulation of phosphorylated PIK3CA and phosphorylated AKT1, key components of this survival pathway. nih.gov Similarly, research has shown that diterpenoid alkaloids from Aconitum coreanum can alleviate cerebral ischemic injury by modulating the PI3K/Akt signaling pathway. researchgate.netnih.gov Aconitine itself has been found to induce autophagy in mouse liver, a process regulated by the PI3K/Akt/mTOR signaling pathway. benthamdirect.com
Induction of apoptosis is a primary mechanism for many anti-cancer agents. mdpi.com Aconitine has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms. nih.govnih.gov It can trigger the intrinsic (mitochondrial) pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.govnih.gov This leads to the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9 and executioner caspase-3. nih.gov Aconitine can also activate the extrinsic (death receptor) pathway, involving the upregulation of Fas and Fas-L and the activation of caspase-8. nih.gov Both pathways converge on the activation of caspase-3, which cleaves critical cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov
Given that this compound shares a core diterpenoid alkaloid structure with aconitine, it is plausible that it may exert its biological effects through similar mechanisms involving the inhibition of pro-survival pathways like PI3K/Akt and the induction of apoptosis. However, direct experimental validation is required.
Table 2: Reported Effects of Aconitum Alkaloids on Key Cellular Pathway Proteins
| Pathway | Protein | Effect Observed with Aconitum Alkaloids | Reference |
| PI3K/Akt Signaling | p-PIK3CA | Decreased | nih.gov |
| p-AKT1 | Decreased | nih.gov | |
| Intrinsic Apoptosis | Bcl-2 | Decreased | nih.govnih.gov |
| Bax | Increased | nih.govnih.gov | |
| Cytochrome c | Increased (in cytosol) | nih.gov | |
| Cleaved Caspase-9 | Increased | nih.govnih.gov | |
| Extrinsic Apoptosis | Fas / Fas-L | Increased | nih.gov |
| Cleaved Caspase-8 | Increased | nih.gov | |
| Common Effector | Cleaved Caspase-3 | Increased | nih.govnih.gov |
Proteomic and Metabolomic Profiling in Response to this compound Exposure in Research Models
Proteomics and metabolomics are powerful "omics" technologies that provide a global snapshot of the proteins and small-molecule metabolites within a biological system, respectively. Proteomic profiling can reveal changes in the expression levels of thousands of proteins in response to drug treatment, identifying novel targets and pathways affected by the compound. nih.gov For example, a proteomic study of cells treated with cypermethrin (B145020) revealed altered levels of 23 proteins involved in cell cycle regulation.
Metabolomics, or metabolic profiling, measures the dynamic changes in metabolites (e.g., amino acids, lipids, organic acids) in response to a stimulus. This can provide a functional readout of cellular status and identify metabolic pathways that are perturbed by a compound. Constraint-Based Modelling (CBM) can be used with metabolomic data to simulate fluxes through biochemical reactions and predict metabolic changes.
As of this writing, no specific proteomic or metabolomic profiling studies on cells or research models exposed to this compound have been published. The application of these unbiased, system-wide analysis techniques would be a significant step forward in comprehensively understanding the cellular and metabolic reprogramming induced by this compound, potentially uncovering novel mechanisms of action and biomarkers of response.
Advanced Analytical Methodologies for Yunnaconitine Research
Quantitative Analysis of Yunnaconitine (B1250310) in Research Matrices via UHPLC-MS/MS
Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands as a premier technique for the quantitative analysis of this compound in various research matrices, such as plasma and tissue homogenates. nih.govnih.gov This method offers superior speed, resolution, and sensitivity compared to conventional HPLC. nih.gov
The methodology typically involves a sample preparation step, often a protein precipitation with a solvent like acetonitrile (B52724), to extract the analyte and an internal standard (IS) from the biological matrix. nih.govresearchgate.net Chromatographic separation is then achieved on a C18 column using a mobile phase gradient, commonly consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water containing a modifier like formic acid to improve ionization. nih.govnih.gov
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This highly selective detection method monitors a specific precursor-to-product ion transition for this compound and the internal standard. For instance, a hypothetical transition for this compound (m/z 646.4) could be monitored alongside a specific product ion. This specificity minimizes interference from matrix components, ensuring accurate quantification. researchgate.net A similar approach was used for the related compound 8-deacetyl-yunaconitine, monitoring the fragmentation of m/z 604.4 to a specific product ion. researchgate.net
The method is validated to ensure its reliability, with key parameters including linearity, precision, accuracy, recovery, and matrix effect. nih.govresearchgate.net
Table 1: Typical Validation Parameters for a UHPLC-MS/MS Method for Aconitine (B1665448) Alkaloid Analysis
| Validation Parameter | Typical Acceptance Criteria/Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.99 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | nih.govresearchgate.net |
| Intra-day Precision (RSD%) | < 15% | nih.govresearchgate.netmdpi.com |
| Inter-day Precision (RSD%) | < 15% | nih.govresearchgate.netmdpi.com |
| Accuracy | 85-115% | researchgate.net |
| Extraction Recovery | > 80% | researchgate.net |
| Matrix Effect | 85-115% | nih.govresearchgate.net |
This robust UHPLC-MS/MS method is successfully applied in pharmacokinetic studies to delineate the absorption, distribution, metabolism, and excretion profiles of this compound and related compounds in animal models. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique in metabolomics for the separation and identification of a wide range of small molecules. azolifesciences.comnih.gov Its application to this compound research is primarily for metabolite profiling, helping to elucidate the biotransformation pathways of the parent compound. GC-MS offers high chromatographic resolution, sensitivity, and specificity, with the added advantage of creating reproducible mass spectra that can be compared against established libraries for compound identification. azolifesciences.comthermofisher.com
Due to the low volatility and high polarity of this compound and its potential metabolites (which contain functional groups like hydroxyl and ester moieties), a chemical derivatization step is essential prior to GC-MS analysis. thermofisher.com A common two-step derivatization process involves:
Methoximation: This step targets carbonyl groups.
Silylation: This step, typically using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces acidic protons on hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the analytes. nih.govthermofisher.com
Once derivatized, the sample is injected into the GC, where the volatile metabolites are separated on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), fragmented, and detected based on their mass-to-charge ratio. azolifesciences.comthermofisher.com The resulting fragmentation patterns provide a structural fingerprint for each metabolite, aiding in their identification. thermofisher.com While LC-MS is often used for intact drug analysis, GC-MS serves as a complementary tool, particularly effective for identifying and quantifying certain classes of small molecule metabolites that are amenable to volatilization after derivatization. nih.gov
Capillary Electrophoresis (CE) and Electrophoretic Methods for this compound Analysis
Capillary Electrophoresis (CE) represents a suite of high-efficiency separation techniques that are valuable for the analysis of alkaloids like this compound. mdpi.com CE methods separate analytes based on their differential migration in an electric field within a narrow fused-silica capillary, offering advantages such as rapid analysis times, high separation efficiency, and minimal solvent consumption. nih.govmdpi.com
Capillary Zone Electrophoresis (CZE) is the most common mode used for this purpose. mdpi.comnih.gov In CZE, the capillary is filled with a background electrolyte (BGE), and a high voltage is applied. mdpi.com For the analysis of aconitine alkaloids, which are basic compounds and exist as cations at low pH, the separation is typically straightforward. A study on related aconitine alkaloids—aconitine, mesaconitine, and hypaconitine—utilized a nonaqueous CE (NACE) method with a running buffer composed of ammonium (B1175870) acetate, acetic acid, and acetonitrile in methanol. nih.gov This method achieved baseline separation of the three alkaloids in under six minutes. nih.gov Another validated CZE method for six aconite alkaloids employed an optimized running buffer of Tris, perchloric acid, and 1,4-dioxane (B91453) (pH 7.8). nih.gov
Key parameters optimized for the CE separation of this compound would include the BGE composition and pH, applied voltage, and capillary temperature. nih.gov Detection is commonly performed using a diode array detector (DAD). mdpi.com The method's performance is assessed through validation parameters similar to those for chromatography.
Table 2: Performance Data for a Capillary Electrophoresis Method for Aconitine Alkaloids
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 12.5 - 1000 mg/L | nih.gov |
| Correlation Coefficient (r) | > 0.999 | nih.gov |
| RSD of Migration Time | < 0.6% | nih.gov |
| RSD of Peak Area | < 3.5% | nih.gov |
| Recovery | 94.7% - 104.6% | nih.gov |
The successful application of CE to structurally similar aconitine alkaloids demonstrates its strong potential for the rapid and efficient analysis of this compound in research settings. nih.govnih.gov
Development of Immunoassay-Based Methods for this compound Detection in Research
Immunoassays are biochemical tests that measure the concentration of an analyte through the highly specific binding of an antibody to its antigen. wikipedia.org The development of an immunoassay for this compound would provide a high-throughput screening tool for research purposes. Common formats include Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). promega.inabyntek.com
Given that this compound is a small molecule, a competitive immunoassay format is the most appropriate design. nih.gov The general principle involves competition between the free this compound in a sample and a labeled this compound derivative for a limited number of specific antibody binding sites. The measured signal is inversely proportional to the concentration of this compound in the sample.
The key steps in developing a competitive ELISA for this compound would include:
Hapten-Carrier Conjugate Synthesis: this compound (a hapten, which is non-immunogenic by itself) is chemically conjugated to a larger carrier protein (e.g., bovine serum albumin, BSA) to produce an immunogen capable of eliciting an antibody response.
Antibody Production: The immunogen is used to immunize animals (e.g., rabbits, mice) to generate polyclonal or monoclonal antibodies specific to this compound.
Assay Development: A microtiter plate is coated with a this compound-protein conjugate. The sample containing unknown amounts of this compound is then added simultaneously with a specific, enzyme-labeled antibody. After an incubation period, the unbound reagents are washed away, and a substrate is added. The enzyme converts the substrate into a colored or chemiluminescent product, and the signal is measured. promega.innih.gov
While highly sensitive, radioimmunoassays (RIAs), which use a radioactive isotope as the label, are less common now due to safety considerations associated with handling radioactive materials. wikipedia.orgabyntek.com The development of a robust and specific immunoassay for this compound would facilitate rapid screening of a large number of samples in toxicological and metabolic research.
Validation and Robustness of this compound Analytical Methods for Research Applications
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ashdin.com For this compound research, any quantitative method must be thoroughly validated to ensure the reliability, quality, and consistency of the analytical data. ashdin.comgavinpublishers.com The validation process evaluates several key performance characteristics as defined by international guidelines. asean.org
Key Validation Parameters:
Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations and calculating the percent recovery. asean.org
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD). mdpi.comasean.org
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. asean.org In MS-based methods, the unique fragmentation pattern in MRM mode provides high specificity. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ashdin.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. asean.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. asean.org
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. asean.orgresearchgate.net Robustness testing is critical during method development to identify which parameters must be strictly controlled. nih.gov
Table 3: Examples of Parameters Varied During Robustness Testing of a UHPLC Method
| Parameter | Variation Example |
|---|---|
| Mobile Phase pH | ± 0.2 units |
| Mobile Phase Composition | ± 2% organic solvent |
| Column Temperature | ± 5 °C |
| Flow Rate | ± 0.1 mL/min |
| Column | Different batches or suppliers |
Yunnaconitine As a Chemical Biology Tool and Research Scaffold
Application of Yunnaconitine (B1250310) as a Molecular Probe for Ion Channel Physiology
This compound, along with related aconitine (B1665448) alkaloids, exerts significant effects on ion channel physiology, primarily through its interaction with voltage-sensitive sodium channels researchgate.net. These alkaloids are known to bind to specific sites on these channels, leading to persistent activation. This mechanism disrupts the normal gating of sodium channels, causing them to remain in an open state for prolonged periods, which can lead to significant cellular dysfunction, including cardiotoxicity and neurotoxicity researchgate.netnih.gov.
The ability of this compound to selectively modulate ion channel function makes it a valuable molecular probe. Researchers can utilize this compound to investigate the structure-function relationships of ion channels, to study the physiological consequences of altered channel activity, and to explore the intricate signaling cascades initiated by ion flux. Its known biological activities provide a foundation for its use in such studies:
| Biological Activity | Value | Reference(s) |
| Antibacterial (E. coli) | MIC = 32 µg/ml | medkoo.comcaymanchem.com |
| Antibacterial (B. subtilis) | MIC = 8 µg/ml | medkoo.comcaymanchem.com |
| Metal Chelator (Ferrozine-Fe2+) | IC50 = 11.6 µg/ml | medkoo.comcaymanchem.com |
| Feeding Deterrent (T. castaneum) | EC50 = 653.4 ppm | medkoo.com |
By observing the specific effects of this compound on cellular electrophysiology and signaling, researchers can gain deeper insights into the role of sodium channels in various physiological and pathological processes.
This compound as a Scaffold for Rational Design of Novel Research Agents
The complex chemical architecture of this compound presents an attractive starting point for medicinal chemistry efforts aimed at developing novel research agents. The synthesis of this compound analogues and derivatives has been reported, demonstrating the feasibility of modifying its core structure to explore structure-activity relationships (SAR) sioc-journal.cnstudylib.netscribd.com. These modifications can be strategically employed to enhance specific biological activities, reduce unwanted toxicities, or introduce new functionalities.
The principle of "scaffold hopping" and rational drug design relies on utilizing a core molecular structure (the scaffold) and systematically altering its substituents or modifying its core to optimize interactions with biological targets biosolveit.deu-tokyo.ac.jpfrontiersin.orgcresset-group.com. This compound's diterpenoid alkaloid framework, with its multiple chiral centers and functional groups, offers numerous sites for chemical derivatization. Such modifications could lead to the creation of more potent or selective probes for ion channels, or compounds with entirely new pharmacological profiles. For instance, studies have explored the synthesis of "non-naturally occurring analogues of this compound" sioc-journal.cn, indicating that its structure can be chemically manipulated to generate novel compounds with potentially altered biological properties.
Elucidating Complex Cellular Signaling Pathways Using this compound
The known neurotoxic effects of this compound, which are understood to involve excitotoxicity mediated by excitatory amino acids, leading to intracellular calcium overload and oxidative stress, highlight its potential utility in dissecting complex cellular signaling pathways researchgate.netnih.gov. These cellular events—excitotoxicity, calcium signaling, and oxidative stress—are fundamental components of numerous signaling cascades that govern cell survival, function, and death.
By employing this compound as a tool, researchers can investigate how disruptions in ion channel function propagate through intracellular signaling networks. For example, its impact on calcium homeostasis can be studied to understand calcium-dependent signaling pathways, such as those involving calmodulin or calcium-activated kinases. Similarly, its contribution to oxidative stress can be used to explore the role of reactive oxygen species (ROS) in cellular signaling and damage nih.gov. Understanding these pathways is critical for deciphering disease mechanisms, as aberrant signaling underlies many pathological conditions sioc-journal.cncymitquimica.comresearchgate.netresearchgate.netuu.seliu.se.
Utility of this compound in Mechanistic Toxicology Studies at the Molecular Level
Mechanistic toxicology focuses on understanding the specific biochemical and cellular processes through which toxic substances exert their harmful effects researchgate.netadvatechgroup.comnih.gov. This compound, with its well-documented toxicity, particularly its cardiotoxic and neurotoxic effects mediated by ion channel disruption researchgate.net, serves as an excellent subject for molecular-level mechanistic toxicology studies.
By investigating how this compound interacts with its molecular targets (e.g., sodium channels) and triggers downstream cellular events (e.g., altered ion flux, excitotoxicity, apoptosis), researchers can elucidate the precise pathways leading to toxicity. This understanding is crucial for risk assessment, for developing strategies to mitigate toxicity, and for identifying potential therapeutic interventions for poisoning or related diseases. Studies examining the neurotoxicity mechanism of related aconitines, for instance, reveal a cascade of events from initial molecular interaction to cellular demise, providing a blueprint for how this compound's effects can be dissected nih.gov.
Design and Synthesis of this compound Conjugates for Target Visualization and Tracking
While specific examples of this compound conjugates for visualization are not extensively detailed in the current literature, the principles of chemical biology provide a strong rationale for their development. Chemical biology tools often involve conjugating biologically active molecules with reporter groups, such as fluorescent dyes or affinity tags, to enable visualization and tracking within biological systems biosolveit.de.
This compound's complex structure offers multiple potential sites for conjugation. By attaching a fluorescent moiety, for example, researchers could visualize the cellular uptake, distribution, and target engagement of this compound in real-time. Similarly, conjugation with affinity tags could facilitate its isolation or identification in complex biological samples. Such labeled this compound derivatives would be invaluable for precisely mapping its cellular localization, identifying its specific binding partners, and understanding its pharmacokinetics at a molecular level, thereby enhancing its utility as a research probe.
Compound Name Table:
| Common Name | Other Names | CAS Number | Chemical Class |
| This compound | Yunaconitine, Guayewuanine B | 70578-24-4 | Diterpenoid Alkaloid |
Computational and Theoretical Studies of Yunnaconitine
Molecular Docking and Dynamics Simulations of Yunnaconitine-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as This compound (B1250310), and a macromolecular target, typically a protein.
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. This method involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the strength of the interaction. Studies on the closely related compound, aconitine (B1665448), have utilized this approach to identify potential biological targets. For instance, docking studies have predicted interactions between aconitine and targets such as cytosolic phospholipase A2 (cPLA2), glycogen synthase 1 (GYS1), and origin recognition complex subunit 5 (ORC5). researchgate.net The primary mechanism of action for aconitine alkaloids is their interaction with voltage-gated sodium channels, where they bind to neurotoxin binding site 2 on the alpha subunit, leading to persistent channel activation. mdpi.comwikipedia.org Molecular docking can elucidate the specific amino acid residues that are crucial for this binding. For example, docking studies of aconitine with the origin recognition complex isoform five (ORC5) showed stable hydrogen bonds with residues GLU502 and ALA542, alongside various van der Waals forces and alkyl interactions. mdpi.com
Following docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. researchgate.net MD simulations model the movement of every atom in the system, providing a dynamic view of the binding. biotechrep.ir This technique can confirm whether the interactions predicted by docking are maintained in a simulated physiological environment. For aconitine alkaloids, MD simulations have been used to demonstrate the binding stability with receptors like Calcium-Calmodulin-Dependent Protein Kinase II gamma (CAMK2G), suggesting these targets are relevant to the compounds' biological effects. nih.govscienceopen.com
| Ligand | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Computational Method |
| Aconitine | Origin Recognition Complex 5 (ORC5) | Not Specified | GLU502, ALA542, ILE689, LEU723 | Molecular Docking |
| Aconitine | Cytosolic Phospholipase A2 (cPLA2) | Not Specified | His62 | Molecular Docking |
| Aconitine | Glycogen Synthase 1 (GYS1) | -52.193 (Docking Score) | Not Specified | Molecular Docking |
| Aconitine Alkaloids | Acetylcholine-Binding Protein (AChBP) | Good Correlation with ED50 | Not Specified | Molecular Docking |
| Aconitine Alkaloids | CAMK2G | Not Specified | Not Specified | Molecular Dynamics |
Note: Data presented is for the closely related compound Aconitine, as specific docking studies on this compound are limited in available literature. The docking score for GYS1 is reported as a unitless score from the study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For this compound and its analogues, QSAR models can be developed to predict their activity or toxicity based on calculated molecular descriptors.
A QSAR analysis was performed on a series of Aconitum alkaloids, which included this compound, to investigate the relationship between their molecular properties and their toxicity (measured as LD50). nih.gov In this study, the alkaloids were divided into two groups based on the position of an aroyl/aroyloxy group. This compound was included in the group with this functional group at the R14 position. nih.gov The study calculated various molecular descriptors and found significant relationships between these properties and the lethal dose. For instance, properties like steric energy, core-core repulsion, total energy, and heat of formation were found to differ significantly between the more and less toxic groups of alkaloids. nih.gov Such models are valuable for predicting the toxicity of untested or newly designed analogues and for understanding which structural features are most influential on biological effect. frontiersin.org
| Compound | Group | Log LD50 (μmol/kg) | Key Finding from QSAR Study |
| This compound | 1 (aroyloxy at R14) | -0.11 | Higher steric and core-core repulsion energies correlated with higher toxicity. |
| Bulleyaconitine | 1 (aroyloxy at R14) | -0.36 | Lower total energy and heat of formation correlated with higher toxicity. |
| Aconitine | 1 (aroyloxy at R14) | 0.04 | Group 1 compounds were significantly more toxic than Group 2 compounds. |
| Lappaconitine | 2 (aroyloxy at R4) | 1.15 | Analgesic effects of these alkaloids are likely secondary to their toxic effects. |
| Ranaconitine | 2 (aroyloxy at R4) | 1.39 | Group 2 alkaloids may be suitable for study as local anesthetic agents. |
This table is based on data from a QSAR analysis of Aconitum alkaloids. nih.gov
Quantum Chemical Calculations for this compound Reactivity and Electronic Structure
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. northwestern.edustanford.edu These methods, such as Density Functional Theory (DFT), can provide deep insights into the reactivity, stability, and spectroscopic properties of this compound. scienceopen.com By solving approximations of the Schrödinger equation, one can calculate a wide range of molecular properties. nih.gov
For Aconitum alkaloids, quantum chemical calculations have been used to determine properties like electronic energies, heat of formation, and reactivity indices for specific atoms within the molecular structure. nih.gov For example, the reactivity indices of different carbon atoms in the aroyl group were calculated and compared between more and less toxic groups of alkaloids, revealing significant differences. nih.gov These calculations help explain the chemical behavior of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's susceptibility to electrophilic or nucleophilic attack. An electrostatic potential map can reveal the distribution of charge across the molecule, highlighting regions that are likely to engage in electrostatic interactions or form hydrogen bonds with a biological target.
| Calculated Property | Description | Relevance to this compound |
| Heat of Formation | The change in enthalpy when one mole of a compound is formed from its constituent elements. | A lower heat of formation was correlated with higher toxicity in a group of alkaloids including this compound. nih.gov |
| Electronic Energy | The total energy of the electrons in the molecule. | A lower electronic energy was correlated with higher toxicity in the same group of alkaloids. nih.gov |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates the molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity. |
| Reactivity Index | A measure of the susceptibility of a particular atom in a molecule to chemical reaction. | Differences in the reactivity indices of specific atoms were found between more and less toxic aconitine alkaloids. nih.gov |
| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Helps predict non-covalent interactions, such as hydrogen bonding and electrostatic attraction with a receptor. |
Cheminformatics and Virtual Screening for this compound-like Scaffolds
Cheminformatics involves the use of computational methods to analyze large collections of chemical data. Virtual screening is a key cheminformatics technique used in drug discovery to search large libraries of compounds for molecules that are likely to bind to a drug target or are structurally similar to a known active molecule. nih.govresearchgate.net
Given the complex diterpenoid alkaloid structure of this compound, these techniques can be used to identify novel compounds with similar scaffolds that may possess interesting biological activities. nih.gov The process can be ligand-based or structure-based.
Ligand-Based Virtual Screening: This approach uses the structure of a known active molecule, like this compound, as a template. The screening searches for other molecules in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions).
Structure-Based Virtual Screening: If the 3D structure of a biological target for this compound is known, this method (which includes molecular docking) can be used to test thousands or millions of compounds computationally to see which ones fit best into the target's binding site. mdpi.com
A related concept is "scaffold hopping," where virtual screening is used to identify compounds that have a different core structure (scaffold) but present the same key interacting groups in a similar 3D orientation, potentially leading to the discovery of entirely new classes of compounds with similar activity. researchgate.netepa.gov These approaches are instrumental in exploring chemical space to find new therapeutic leads based on natural product scaffolds like that of this compound. nih.gov
Computational Predictions of this compound Conformation and Spectroscopic Properties
The biological activity of a molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. manchester.ac.uk Computational methods can predict the stable low-energy conformations that this compound is likely to adopt. Techniques ranging from molecular mechanics to higher-level quantum mechanical methods can be used to perform a conformational search, identifying the various spatial arrangements of the atoms and their relative energies. Understanding the preferred conformation is essential for accurate molecular docking and for designing analogues that retain the correct shape for biological activity.
Furthermore, computational chemistry can predict various spectroscopic properties. nih.gov Quantum chemical calculations can simulate spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
NMR Spectroscopy Prediction: Calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants for a given molecular structure. These predicted values can be compared with experimental data to confirm or help elucidate the structure of this compound and its derivatives.
IR Spectroscopy Prediction: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an IR spectrum. This can help in identifying functional groups and confirming the molecule's structure.
These predictive capabilities are invaluable for structural verification and for providing a deeper understanding of the molecule's physical and chemical properties.
Future Directions and Emerging Research Avenues for Yunnaconitine
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Yunnaconitine (B1250310) Research
The biosynthetic pathway of diterpenoid alkaloids like this compound in Aconitum species is intricate and not yet fully elucidated. nih.gov The integration of "omics" technologies is set to revolutionize this field by providing a holistic view of the molecular processes involved. nih.gov
Genomics: The sequencing of Aconitum genomes is a crucial step. For instance, the first genome of a medicinal Aconitum species, A. vilmorinianum, was recently reported, providing a foundation for understanding the evolution and biosynthesis of these complex alkaloids. nih.gov Genomic data allows for the identification of candidate genes encoding the enzymes responsible for the intricate series of modifications that produce this compound. Comparative genomics between high and low-yielding species can pinpoint genetic determinants for alkaloid production. nih.gov
Proteomics: As the direct executors of biological functions, proteins provide a more dynamic picture of cellular processes than the genome alone. mdpi.com Proteomics can identify and quantify the enzymes involved in the this compound biosynthetic pathway at specific developmental stages or under various environmental conditions. mdpi.comnih.gov This approach helps to confirm the function of genes identified through genomics and can reveal post-translational modifications that regulate enzyme activity, offering a clearer understanding of the metabolic flux towards this compound production.
Metabolomics: This high-throughput analysis of metabolites provides a snapshot of the chemical phenotype of the plant. nih.govresearchgate.net In this compound research, metabolomics is used to identify and quantify the full spectrum of diterpenoid alkaloids and their precursors in different plant tissues. nih.govfrontiersin.org By correlating metabolite profiles with transcriptomic and proteomic data, researchers can construct detailed metabolic networks, identify key regulatory points in the biosynthetic pathway, and discover novel, previously uncharacterized alkaloids. mdpi.com
The true power of omics lies in their integration. Multi-omics or integrated omics approaches combine datasets from genomics, transcriptomics, proteomics, and metabolomics to build comprehensive models of the biological systems governing this compound biosynthesis. nih.govscilit.com This systems biology approach is essential for deciphering the complex regulatory networks that control the production of this potent alkaloid. nih.govfrontiersin.org
Advancements in Biosynthetic Engineering for Modulating this compound Production
With a deeper understanding of the this compound biosynthetic pathway gleaned from omics studies, the prospect of modulating its production through biosynthetic engineering becomes increasingly feasible. This field aims to manipulate the genetic and metabolic pathways within an organism to enhance or modify the production of specific compounds. nih.govmanchester.ac.uk
Future strategies in this area include:
Metabolic Engineering in Native Plants: Overexpressing key rate-limiting enzymes or silencing genes in competing metabolic pathways within Aconitum plants could lead to increased yields of this compound. The identification of key transcription factors that regulate the entire pathway could offer a powerful tool for simultaneously upregulating multiple biosynthetic genes.
Heterologous Production: A long-term goal is to transfer the entire this compound biosynthetic pathway into a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.gov This approach, a cornerstone of synthetic biology, offers several advantages, including rapid growth, scalable and controllable fermentation processes, and independence from agricultural constraints. frontiersin.orgucdavis.edu While challenging due to the complexity of the pathway, which involves numerous enzymes likely localized in different cellular compartments, the successful reconstitution of other complex plant natural product pathways in microbes provides a roadmap.
Cell-Free Biosynthesis: An emerging alternative is the use of cell-free systems, where the biosynthetic enzymes are produced and used in vitro without the constraints of a living cell. nih.gov This allows for direct optimization of reaction conditions and circumvents issues of cellular toxicity or metabolic burden.
Exploration of Unconventional this compound-Related Bioactivities and Mechanisms
Historically, research on this compound has been dominated by its cardiotoxicity and neurotoxicity. However, the complex structure of this molecule suggests it may interact with a variety of biological targets, leading to a broader range of bioactivities than currently appreciated. Future research will likely focus on exploring these unconventional activities.
For example, studies on related Aconitum alkaloids have revealed impacts on metabolic pathways beyond their primary toxic effects. Research on mesaconitine, a structurally similar alkaloid, has shown that it can cause significant disruptions in glycerophospholipid metabolism, amino acid metabolism, and energy metabolism in zebrafish models. nih.gov Similarly, metabolomic studies of aconitine (B1665448) poisoning have indicated perturbations in aminoacyl-tRNA biosynthesis and pyruvate metabolism. frontiersin.org
These findings suggest that this compound could have subtle but significant effects on cellular metabolism. Future investigations may employ high-throughput screening and phenotypic assays to explore its potential effects in areas such as:
Anti-inflammatory and Immunomodulatory Effects: Many alkaloids possess anti-inflammatory properties. Investigating this compound's influence on inflammatory pathways and immune cell function could uncover new therapeutic possibilities.
Metabolic Disorders: Given the observed effects of related compounds on lipid and glucose metabolism, exploring this compound's potential role in modulating metabolic pathways associated with diseases like diabetes or metabolic syndrome is a valid avenue. nih.gov
Neurological Effects Beyond Toxicity: While its neurotoxicity is well-known, exploring its interaction with a wider range of neuronal receptors and channels at sub-toxic concentrations could reveal novel neuromodulatory properties.
Methodological Innovations in this compound Isolation, Synthesis, and Analysis
Progress in understanding and utilizing this compound is intrinsically linked to the methods used to isolate, synthesize, and analyze it. Innovations in these areas are critical for advancing research.
Isolation: Traditional methods for isolating natural products can be time-consuming and solvent-intensive. researchgate.net Modern, more efficient, and environmentally friendly techniques are being increasingly applied. These include supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and advanced chromatographic methods like counter-current chromatography (CCC). journalsarjnp.comresearchgate.net These techniques can improve the yield and purity of isolated this compound while reducing the environmental impact. researchgate.net
Synthesis: The total synthesis of a molecule as complex as this compound is a formidable challenge in organic chemistry. However, achieving this would not only be a landmark scientific achievement but would also provide a renewable source of the compound and allow for the creation of novel analogs with potentially improved therapeutic properties or reduced toxicity. Future synthetic strategies may leverage new catalytic methods and bio-inspired approaches to construct the intricate polycyclic core.
Analysis: Advances in analytical chemistry are enabling more sensitive and comprehensive analysis of this compound. benthambooks.com High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (MS), such as LC-Q-TOF-MS, allows for the precise identification and quantification of this compound and related alkaloids in complex plant extracts and biological samples. wisdomlib.orgmdpi.com The development of new analytical platforms will continue to enhance the speed and accuracy of these measurements, which is crucial for metabolomics studies, quality control of herbal preparations, and pharmacokinetic research. researchgate.netacs.org
Interdisciplinary Approaches to Unraveling this compound's Chemical Biology
A comprehensive understanding of this compound requires a departure from siloed research efforts towards more integrated, interdisciplinary approaches. The field of chemical biology, which sits at the intersection of chemistry and biology, provides the ideal framework for this endeavor.
Chemical Probes: A key strategy in chemical biology is the development of chemical probes. nih.gov This involves synthesizing modified versions of this compound that incorporate reporter tags (like fluorescent dyes) or reactive groups. mdpi.com These probes can be used to visualize the subcellular localization of the molecule within cells, identify its direct protein targets through affinity purification and mass spectrometry, and dissect its mechanism of action at a molecular level.
Systems Biology: As mentioned, systems biology integrates multi-omics data with computational modeling to understand how this compound perturbs biological networks. frontiersin.org This approach moves beyond a one-target, one-effect paradigm to a more holistic understanding of the compound's impact on the entire cellular system. researchgate.netnih.gov By mapping the changes in gene expression, protein levels, and metabolite concentrations following this compound exposure, researchers can construct models that predict its effects and identify key nodes in the network that could be targeted to modulate its activity.
By combining the precision of synthetic chemistry, the power of genomics and proteomics, and the analytical depth of modern biology and computation, these interdisciplinary strategies will be paramount in fully unraveling the complex chemical biology of this compound.
Q & A
Q. What are the key pharmacological properties of Yunnaconitine, and how can initial in vitro assays be designed to evaluate these properties?
To identify this compound's pharmacological activities (e.g., neurotoxicity, analgesic effects), begin with cell-based assays using standardized models (e.g., SH-SY5Y neurons for neurotoxicity). Design dose-response experiments with triplicate replicates and controls for cytotoxicity (e.g., MTT assays). Ensure solvent compatibility (e.g., DMSO concentrations ≤0.1%) to avoid confounding results. Reference structural analogs (e.g., aconitine) for comparative analysis .
Q. What analytical techniques are recommended for the initial identification and quantification of this compound in plant extracts?
Use HPLC-UV or LC-MS for quantification, validated with certified reference standards. Calibration curves should span expected concentrations (e.g., 0.1–100 µg/mL), with precision tested via intra-day and inter-day replicates. For structural confirmation, pair with NMR spectroscopy (¹H/¹³C) and compare spectral data to published libraries .
Q. How should researchers design dose-response studies for this compound’s neurotoxic effects while minimizing variability?
Adopt a split-plot experimental design to control batch effects. Use at least five dose levels (e.g., 0.1–10 µM) and include positive/negative controls (e.g., veratridine for sodium channel activation). Apply statistical models (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Document all protocols in detail to ensure reproducibility .
Advanced Research Questions
Q. How can contradictions in reported LD₅₀ values for this compound across studies be systematically analyzed?
Perform a meta-analysis to identify confounding variables (e.g., animal strain, administration route). Use heterogeneity tests (e.g., I² statistic) to quantify variability. If disparities persist, conduct standardized in vivo trials under controlled conditions (e.g., fixed solvent, dosing intervals) and publish raw datasets for peer validation .
Q. What methodological considerations are critical when comparing this compound’s pharmacokinetic profiles across animal models?
Account for interspecies differences in metabolic enzymes (e.g., CYP450 isoforms) by incorporating allometric scaling for dose conversion. Use compartmental modeling to analyze plasma concentration-time curves. Validate assays with matrix-matched calibration standards to address matrix effects in blood/tissue samples .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Apply X-ray crystallography or 2D-NMR (e.g., NOESY, HSQC) to elucidate stereochemistry. For unstable derivatives, use cryogenic probes to enhance signal resolution. Cross-validate findings with computational methods (e.g., DFT calculations for optimized geometries) .
Q. What strategies mitigate bias in qualitative studies exploring this compound’s ethnopharmacological uses?
Use triangulation by combining interviews, field observations, and historical texts. Develop a semi-structured interview guide with open-ended questions to avoid leading participants. Code responses iteratively using software (e.g., NVivo) and audit trails to document decision-making .
Methodological Pitfalls and Solutions
Q. How should researchers address low reproducibility in this compound’s bioactivity assays?
Standardize protocols using guidelines like ARRIVE 2.0 for in vivo studies. Report all variables (e.g., solvent purity, cell passage number) and share raw data in repositories (e.g., Zenodo). Implement blinding during data collection/analysis to reduce observer bias .
Q. What statistical approaches are optimal for analyzing synergistic effects between this compound and other alkaloids?
Use Chou-Talalay combination index (CI) models to quantify synergy (CI < 1), additive (CI = 1), or antagonism (CI > 1). Validate with isobolographic analysis and bootstrap resampling to estimate confidence intervals .
Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound analogs?
Train models on curated datasets (e.g., IC₅₀ values, molecular descriptors) using algorithms like random forest or neural networks . Apply SHAP (SHapley Additive exPlanations) values to interpret feature importance and guide synthetic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
